molecular formula C8H8FNO3 B2554406 Methyl 5-amino-2-fluoro-4-hydroxybenzoate CAS No. 1781061-07-1

Methyl 5-amino-2-fluoro-4-hydroxybenzoate

Cat. No.: B2554406
CAS No.: 1781061-07-1
M. Wt: 185.154
InChI Key: KIRNVSHNAMHLNG-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-fluoro-4-hydroxybenzoate is a substituted benzoate ester featuring an amino group at position 5, a fluorine atom at position 2, and a hydroxyl group at position 4 of the aromatic ring. Its molecular formula is C₈H₇FNO₃, with a molecular weight of approximately 184.15 g/mol (calculated).

Properties

IUPAC Name

methyl 5-amino-2-fluoro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRNVSHNAMHLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-fluoro-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 5-fluorosalicylic acid with methanol in the presence of a dehydrating agent such as concentrated sulfuric acid. The reaction mixture is typically refluxed for an extended period, followed by neutralization with a base like sodium bicarbonate to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates, aminobenzoates, and hydroxybenzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-amino-2-fluoro-4-hydroxybenzoate has the molecular formula C8H8FNO3C_8H_8FNO_3 and a molecular weight of 185.15 g/mol. The presence of amino, hydroxyl, and fluorine functional groups enhances its chemical reactivity and biological activity. These groups facilitate interactions with biological macromolecules, influencing enzyme activities and cellular processes.

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. Its unique structure allows for effective binding to targets involved in cancer progression.
  • Enzyme Inhibition : The amino and hydroxyl groups can engage in hydrogen bonding with enzyme active sites, potentially inhibiting their functions. This characteristic is crucial for developing drugs targeting specific metabolic pathways.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can participate in various reactions, such as:

  • Oxidation and Reduction : Common reagents like potassium permanganate and lithium aluminum hydride can be used to modify the compound's functional groups, enhancing its utility in synthetic pathways.
  • Formation of Derivatives : this compound can be transformed into derivatives that may exhibit improved biological activities or different therapeutic profiles.

Study on Anticancer Properties

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in glioblastoma cells compared to breast cancer cells, suggesting a selective efficacy against certain types of cancer.

Enzyme Interaction Analysis

Research demonstrated that this compound interacts with key metabolic enzymes. The study found that the compound inhibited enzyme activity in a dose-dependent manner, indicating its potential as a therapeutic agent for metabolic disorders.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, fluoro, and hydroxy groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural analogues, their substituents, and physicochemical properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
Methyl 5-amino-2-fluoro-4-hydroxybenzoate 5-amino, 2-fluoro, 4-hydroxy C₈H₇FNO₃ 184.15 Not available Pharmaceutical intermediate
Methyl 5-amino-2-fluoro-4-methoxybenzoate 5-amino, 2-fluoro, 4-methoxy C₉H₁₀FNO₃ 199.18 1785259-87-1 Research chemical
Methyl 5-bromo-2-fluoro-4-methylbenzoate 5-bromo, 2-fluoro, 4-methyl C₉H₈BrFO₂ 259.06 1378655-77-6 Organic synthesis
Methyl 4-amino-2-hydroxybenzoate 4-amino, 2-hydroxy C₈H₉NO₃ 167.16 Not available Agrochemical precursor
Key Observations:

Hydroxyl vs. Methoxy Groups: The hydroxyl group in this compound enhances hydrogen-bonding capacity compared to its methoxy analogue (Methyl 5-amino-2-fluoro-4-methoxybenzoate). This difference impacts solubility (higher in polar solvents for the hydroxyl variant) and crystallinity.

Fluorine vs. Bromine/Methyl :

  • Fluorination at position 2 increases electronegativity and metabolic stability compared to bromine or methyl groups. For example, Methyl 5-bromo-2-fluoro-4-methylbenzoate’s bromine atom adds steric bulk, which may hinder interactions in biological systems.

Amino Group Reactivity: The amino group at position 5 enables derivatization (e.g., acylation, sulfonation), as seen in analogues like ethametsulfuron-methyl, where amino groups are key to biological activity.

Spectroscopic and Analytical Data

While direct spectroscopic data for this compound is unavailable, insights can be inferred from related compounds:

  • NMR/FTIR : The hydroxyl group would show a broad peak near 3200–3600 cm⁻¹ in FTIR, while the fluorine atom would cause distinct splitting in ¹H/¹³C NMR spectra.
  • Chromatography : Similar benzoate esters (e.g., methyl shikimate) are analyzed via HPLC with retention times influenced by substituent polarity.

Biological Activity

Methyl 5-amino-2-fluoro-4-hydroxybenzoate (CAS Number: 1781061-07-1) is an organic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C8_8H8_8FNO3_3, and it possesses a molecular weight of approximately 185.15 g/mol. The compound features a combination of amino, fluoro, and hydroxy functional groups, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the amino and hydroxyl groups facilitates hydrogen bonding, which can influence enzyme activities and cellular signaling pathways. The fluorine atom enhances the compound's stability and bioavailability, making it a promising candidate for drug development.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate binding and catalytic activity.
  • Receptor Interaction: It may interact with various receptors, influencing physiological responses.
  • Cellular Signaling Modulation: The compound can affect signaling pathways by altering the activity of kinases or phosphatases involved in cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the fields of medicinal chemistry and pharmacology:

  • Antimicrobial Properties: Preliminary studies suggest that this compound has potential antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Effects: Its ability to modulate inflammatory pathways makes it a candidate for further investigation in anti-inflammatory therapies.
  • Antioxidant Activity: The hydroxyl group contributes to its antioxidant properties, potentially protecting cells from oxidative stress .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-fluoro-2-hydroxybenzoateLacks amino groupDifferent reactivity profile
Methyl 2-fluoro-4-hydroxybenzoateDifferently substituted benzoateVariations in biological activity
Methyl 5-amino-2-fluoro-3-hydroxybenzoateSimilar structure but different positioning of functional groupsPotentially different pharmacological properties

This table illustrates how variations in functional groups and their positions affect the compounds' physical and chemical properties, as well as their biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study: A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited moderate antibacterial activity, suggesting its potential as a lead compound for antibiotic development.
  • Enzyme Interaction Research: Another investigation focused on the enzyme inhibition properties of this compound. It was found to inhibit certain key enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders.
  • Inflammation Model Testing: In vivo tests using animal models demonstrated that this compound reduced inflammatory markers significantly compared to control groups, indicating its potential application in treating inflammatory diseases .

Q & A

Q. What synthetic routes are recommended for preparing Methyl 5-amino-2-fluoro-4-hydroxybenzoate, and how can competing functional groups be managed?

The synthesis requires careful protection/deprotection strategies due to reactive groups (amino, hydroxyl, fluorine). For example:

  • Amino protection : Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent undesired nucleophilic reactions during esterification .
  • Hydroxyl protection : Methylation under mild acidic conditions or silylation (e.g., TMSCl) can protect the hydroxyl group while esterifying the carboxylic acid .
  • Fluorine stability : Fluorine’s strong electron-withdrawing nature may necessitate low-temperature reactions to avoid dehalogenation or side reactions .

Q. Which spectroscopic methods are optimal for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns. 19F^{19}\text{F} NMR identifies fluorine’s electronic environment .
  • FTIR/Raman : Detect functional groups (e.g., ester C=O at ~1700 cm1^{-1}, O-H stretches for hydroxyl) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Cross-validation : Resolve spectral conflicts by comparing crystallographic data (e.g., SHELX-refined structures) .

Q. What purification techniques ensure high-purity isolation of this compound?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar byproducts .
  • Recrystallization : Optimize solvent systems (e.g., DCM/hexane) based on solubility differences .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for final purity assessment .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the crystal structure of this compound?

The compound’s crystal packing is governed by:

  • Intermolecular H-bonds : Amino (–NH2_2) and hydroxyl (–OH) groups form donor-acceptor interactions with ester carbonyls or fluorine .
  • Graph set analysis : Apply Etter’s rules to classify H-bond motifs (e.g., D(2)\text{D}(2) or R22(8)\text{R}_2^2(8)) and predict supramolecular assembly .
  • SHELX refinement : Resolve disorder or thermal motion artifacts in X-ray diffraction data to refine H-bond geometries .

Q. How does fluorine substitution impact the compound’s electronic properties and reactivity?

  • Electronic effects : Fluorine’s electronegativity withdraws electron density, reducing nucleophilicity at adjacent positions. This stabilizes the ester against hydrolysis but may activate the aromatic ring for electrophilic substitution .
  • Reactivity studies : Monitor fluorine’s stability under basic/acidic conditions via 19F^{19}\text{F} NMR or LC-MS to detect defluorination .

Q. What computational approaches predict tautomeric equilibria in this compound?

  • DFT calculations : Model tautomers (e.g., amino-hydroxy vs. imino-keto forms) using Gaussian or ORCA software. Solvent effects (PCM model) simulate environmental impacts on tautomer stability .
  • Energy barriers : Calculate transition states to determine dominant tautomers under specific conditions (e.g., polar vs. nonpolar solvents) .

Q. How can discrepancies in reported melting points or spectral data be resolved?

  • Contamination checks : Use elemental analysis or DSC to verify purity .
  • Synthetic replication : Compare methods (e.g., solvent choice, heating rates) with literature protocols .
  • Crystallographic validation : Cross-reference experimental spectra with SHELX-refined structures to identify polymorphic variations .

Q. What storage conditions prevent degradation of this compound?

  • Temperature : Store at –20°C in amber vials to avoid thermal/photo degradation .
  • Moisture control : Use desiccants (silica gel) under inert gas (N2_2/Ar) to suppress hydrolysis .
  • Stability monitoring : Periodically assess via TLC or HPLC to detect decomposition .

Methodological Notes

  • Crystallography : SHELX programs (e.g., SHELXL for refinement, SHELXD for phasing) are critical for resolving H-bond networks and disorder .
  • Safety : Follow GHS guidelines (e.g., PPE, fume hoods) when handling reactive intermediates or fluorine-containing compounds .

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